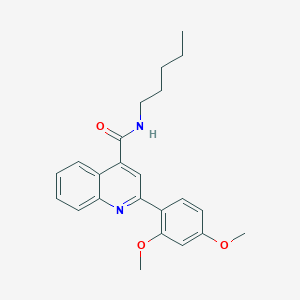
2-(2,4-dimethoxyphenyl)-N-pentylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethoxyphenyl)-N-pentylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a 2,4-dimethoxyphenyl group and a pentyl chain, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-N-pentylquinoline-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution with 2,4-Dimethoxyphenyl Group: The quinoline core is then subjected to a Friedel-Crafts acylation reaction with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Pentyl Chain: The final step involves the amidation reaction with pentylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-(2,4-Dimethoxyphenyl)-N-pentylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-pentylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
類似化合物との比較
2-(2,4-Dimethoxyphenyl)-N-pentylquinoline-4-carboxamide can be compared with other similar compounds such as:
2-(2,4-Dimethoxyphenyl)-N-ethylquinoline-4-carboxamide: Differing by the length of the alkyl chain, which may affect its biological activity and solubility.
2-(2,4-Dimethoxyphenyl)-N-methylquinoline-4-carboxamide: Featuring a shorter alkyl chain, potentially leading to different pharmacokinetic properties.
2-(2,4-Dimethoxyphenyl)-N-propylquinoline-4-carboxamide: Another variant with a different alkyl chain length, influencing its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the length of the pentyl chain, which can significantly impact its chemical reactivity and biological activity.
特性
分子式 |
C23H26N2O3 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
2-(2,4-dimethoxyphenyl)-N-pentylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-8-13-24-23(26)19-15-21(25-20-10-7-6-9-17(19)20)18-12-11-16(27-2)14-22(18)28-3/h6-7,9-12,14-15H,4-5,8,13H2,1-3H3,(H,24,26) |
InChIキー |
VZEZEHKJVWNSGN-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B14951806.png)
![N-methyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(pyrrolidin-1-yl)benzyl]acetamide](/img/structure/B14951814.png)
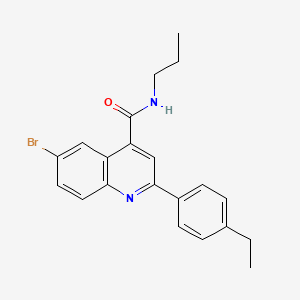
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14951822.png)
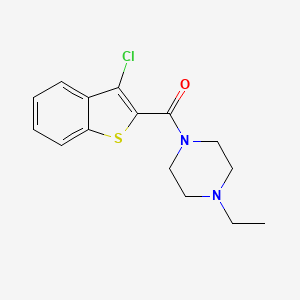
![ethyl 4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B14951835.png)

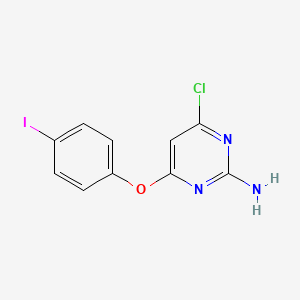
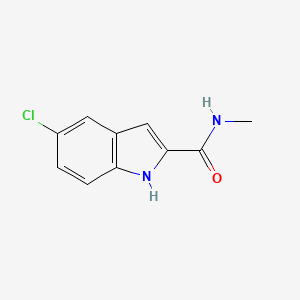
![6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14951845.png)
methanone](/img/structure/B14951851.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B14951854.png)
![3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B14951861.png)
